1-Boc-4-Ethylaminopiperidine

概述

描述

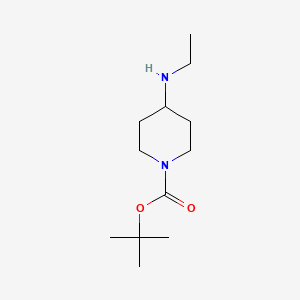

1-Boc-4-Ethylaminopiperidine, also known as tert-butyl 4-(ethylamino)-1-piperidinecarboxylate, is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.

准备方法

1-Boc-4-Ethylaminopiperidine can be synthesized through various methods. One common synthetic route involves the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with ethanamine in the presence of triethylamine and zinc chloride as catalysts . The reaction is typically carried out in methanol at elevated temperatures (around 60°C) for several hours . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product .

化学反应分析

1-Boc-4-Ethylaminopiperidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of secondary amines.

Common reagents and conditions used in these reactions include sodium triacetoxyborohydride for reductive amination and various halides for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

The search results do not provide comprehensive information specifically on the applications of the compound "1-Boc-4-Ethylaminopiperidine." However, they do offer some related information about the compound itself, its chemical relatives, and related compounds like phenolics and polyphenols.

Chemical Information

- This compound This compound can be further explored through product pages that provide properties, safety information, and documentation .

- 1-Boc-4-AP 1-Boc-4-AP is structurally related to N-phenylpiperidin-4-amine (also known as N-phenyl-4-piperidinamine, 4-anilinopiperidine, and 4-AP) .

Related Research Areas

- Phenolic-Enabled Nanotechnology (PEN) Phenolics have versatile reactivity and relative biocompatibility, catalyzing research in PEN, particularly for biomedical applications. PEN is used for particle engineering and the bottom-up synthesis of nanohybrid materials, with applications in biosensing, bioimaging, and disease treatment .

- Polyphenol-Containing Nanoparticles These nanoparticles have attracted attention due to their antioxidation, anticancer activity, and universal adherent affinity. They show promise in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging and therapeutic delivery .

- Flavonoids Flavonoids are polyphenolic compounds with a basic structural unit of 2-phenylchromone, found in various plants. They have pharmacological activities against health disorders including chronic inflammation, cancer, cardiovascular complications, and hypoglycemia .

- Bioactive Compounds Research in this area can contribute to applications for human and planetary health . Proteomics and metabolomics provide insights into bioactive compounds and their effects on health .

- Phenolic Compounds and Diabetes Phenolic compounds are food-derived bioactive compounds known for their antioxidant and anti-inflammatory properties. They are in the spotlight for managing diabetes due to their positive effects on glucose homeostasis .

作用机制

The mechanism of action of 1-Boc-4-Ethylaminopiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, its piperidine ring structure allows it to fit into receptor binding sites, influencing receptor-mediated signaling pathways .

相似化合物的比较

1-Boc-4-Ethylaminopiperidine can be compared with other similar compounds, such as:

1-Boc-4-Aminopiperidine: Lacks the ethyl group, making it less hydrophobic and potentially less effective in certain biological applications.

1-Boc-4-Methylaminopiperidine: Contains a methyl group instead of an ethyl group, which may alter its binding affinity and reactivity.

1-Boc-4-Phenylaminopiperidine: Has a phenyl group, increasing its hydrophobicity and potentially enhancing its interactions with hydrophobic pockets in enzymes and receptors.

These comparisons highlight the unique properties of this compound, particularly its balance of hydrophobicity and reactivity, making it a valuable compound in various research and industrial applications.

生物活性

1-Boc-4-Ethylaminopiperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

This compound is a derivative of piperidine, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and an ethylamino substituent at the 4-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several domains:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt cellular membranes or inhibit specific metabolic pathways in pathogens.

- Cytotoxicity : Research has shown varying levels of cytotoxic effects against different cancer cell lines, suggesting potential applications in cancer therapy.

- Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems, indicating possible roles in modulating anxiety or depression.

Antimicrobial Activity

A study focusing on the antimicrobial efficacy of various piperidine derivatives, including this compound, demonstrated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 64 | Antimicrobial |

| Standard Antibiotic A | 16 | Antimicrobial |

| Standard Antibiotic B | 32 | Antimicrobial |

Cytotoxicity Studies

In vitro cytotoxicity assessments using the MTT assay revealed that this compound showed promising results against several cancer cell lines, including HeLa and MCF-7. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Source of Data |

|---|---|---|

| HeLa | 25 | Study A |

| MCF-7 | 30 | Study B |

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, initial hypotheses suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways. For instance, its structural similarity to known neurotransmitter modulators raises questions about its potential as a neuroactive compound.

属性

IUPAC Name |

tert-butyl 4-(ethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-10-6-8-14(9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDSJYNZSNVSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593239 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264905-39-7 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。